molecular formula C25H27ClN2O4 B11634790 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11634790
M. Wt: 454.9 g/mol
InChI Key: SVQMEAOGMUGEOD-XTQSDGFTSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structural features, which include a pyrrol-2-one core, substituted with chlorophenyl, hydroxy, methylphenyl, and morpholinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one can be compared with other pyrrol-2-one derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27ClN2O4/c1-17-3-5-19(6-4-17)23(29)21-22(18-7-9-20(26)10-8-18)28(25(31)24(21)30)12-2-11-27-13-15-32-16-14-27/h3-10,22,29H,2,11-16H2,1H3/b23-21+

InChI Key

SVQMEAOGMUGEOD-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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